Dextrose monohydrate

Übersicht

Beschreibung

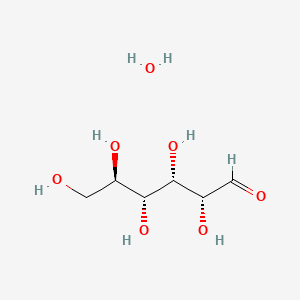

Dextrose monohydrate, also known as D-glucose monohydrate, is a form of glucose that contains one molecule of water for hydration. It is a critical substance in both biological and chemical fields, playing a pivotal role in various biochemical processes and industrial applications. This compound is a white, crystalline powder that is highly soluble in water and slightly soluble in ethanol. Its chemical formula is C6H12O6·H2O, and it has a molecular weight of 198.17 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dextrose monohydrate is derived from starch through enzymatic hydrolysis. This process involves breaking down polysaccharides into simpler sugars using enzymes. The enzymatic hydrolysis ensures the purity and quality of this compound, making it suitable for use in sensitive applications like pharmaceuticals and food products .

Industrial Production Methods: The industrial production of this compound involves several steps:

Starch Extraction: Starch is extracted from sources such as corn, wheat, or potatoes.

Liquefaction: The starch is mixed with water and heated to break it down into smaller molecules.

Saccharification: Enzymes are added to convert the liquefied starch into glucose.

Purification: The glucose solution is purified to remove impurities.

Crystallization: The purified glucose solution is crystallized to form this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Dextrose monohydrate undergoes various chemical reactions, including:

Oxidation: Dextrose can be oxidized to form gluconic acid.

Reduction: It can be reduced to form sorbitol.

Substitution: Dextrose can undergo substitution reactions to form derivatives such as glucosides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine water and nitric acid.

Reduction: Common reducing agents include sodium borohydride and hydrogen gas.

Substitution: Acid catalysts are often used in substitution reactions.

Major Products Formed:

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Substitution: Various glucosides.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Dextrose monohydrate is extensively utilized in medical settings due to its rapid metabolism and energy-providing properties. Here are some key medical applications:

- Treatment of Hypoglycemia : Dextrose is commonly used to quickly raise blood sugar levels in patients experiencing hypoglycemic episodes. It is administered intravenously or orally in gel form, depending on the severity of the condition .

- Intravenous Solutions : Dextrose solutions are integral to Total Parenteral Nutrition (TPN) and Partial Parenteral Nutrition (PPN). These solutions provide essential calories and nutrients when patients cannot consume food orally .

- Prolotherapy : Research indicates that dextrose injections can stimulate tissue repair and reduce pain in conditions like tendinopathy and osteoarthritis. A systematic review found that dextrose prolotherapy was effective in reducing pain associated with various musculoskeletal conditions .

- Hydration : Dextrose is often included in rehydration solutions to treat dehydration, particularly in patients recovering from illness or surgery .

Food Industry Applications

In the food industry, this compound serves multiple purposes:

- Sweetener : It is widely used as a sweetener in baked goods, beverages, and processed foods due to its ability to enhance flavor without the aftertaste associated with some artificial sweeteners .

- Preservative : Dextrose can help extend the shelf life of food products by acting as a preservative. It helps maintain moisture levels and inhibits microbial growth .

- Fermentation : In brewing and baking, dextrose serves as a fermentable sugar for yeast, facilitating the production of alcohol and carbon dioxide during fermentation processes .

Biochemical Research Applications

This compound is also significant in biochemical research:

- Cell Culture Media : It is a critical component of cell culture media, providing essential energy for cellular processes. The presence of dextrose supports cell growth and maintenance in laboratory settings .

- Spectroscopic Analysis : Dextrose's properties have been studied using spectroscopic techniques like Raman spectroscopy to understand its interactions in various formulations. This research aids in developing better pharmaceutical formulations .

Case Study 1: Dextrose Prolotherapy for Chronic Pain

A systematic review analyzed fourteen randomized controlled trials (RCTs) involving dextrose prolotherapy for chronic pain conditions. The results showed that patients receiving dextrose injections reported significant pain relief compared to control groups. Notably, improvements were observed in conditions such as lateral epicondylitis and knee osteoarthritis, with follow-up periods indicating sustained benefits over time .

Case Study 2: Nutritional Support in Hospitalized Patients

A study highlighted the effectiveness of dextrose-containing IV solutions for providing nutritional support to critically ill patients. The use of TPN incorporating dextrose resulted in improved recovery times and reduced complications related to malnutrition .

Comparative Data Table

Wirkmechanismus

Dextrose monohydrate exerts its effects by quickly increasing the amount of glucose in the blood. It is oxidized to carbon dioxide and water, yielding energy. This energy is used by cells for various metabolic processes. The primary molecular targets and pathways involved include glycolysis, where glucose is converted into pyruvate, generating adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) in the process .

Vergleich Mit ähnlichen Verbindungen

Fructose: Another simple sugar, but it is a ketose rather than an aldose.

Galactose: Similar to glucose but differs in the orientation of the hydroxyl group on the fourth carbon.

Mannose: An epimer of glucose, differing in the orientation of the hydroxyl group on the second carbon.

Uniqueness of Dextrose Monohydrate: this compound is unique due to its high solubility in water, non-hygroscopic nature, and its ability to provide a quick source of energy. Its monohydrate form, which includes a molecule of water, enhances its stability and makes it particularly useful in various experimental and industrial settings .

Biologische Aktivität

Dextrose monohydrate, a simple sugar derived from corn starch, is widely recognized for its biological activity and utility in various fields, including medicine, nutrition, and food science. This article explores the biological mechanisms of this compound, its effects on human health, and its applications in clinical settings.

Chemical Structure and Metabolism

This compound is the monohydrated form of D-glucose, a monosaccharide that serves as a primary energy source for cells. The metabolism of dextrose occurs primarily through glycolysis, where it is phosphorylated to glucose-6-phosphate and subsequently broken down to produce adenosine triphosphate (ATP) and other metabolites. This process can yield up to 36 ATP molecules per molecule of glucose through aerobic respiration, making it a vital component of cellular energy metabolism .

Biological Functions

Energy Production : Dextrose is crucial for ATP production, which powers cellular functions. It is particularly important in tissues with high energy demands, such as the brain and muscles.

Regulation of Metabolism : Dextrose acts as a signaling molecule that influences various metabolic pathways. It regulates gene transcription, enzyme activity, and hormone secretion, thereby maintaining glucose homeostasis and overall metabolic integrity .

Role in Clinical Nutrition : In clinical settings, this compound is often used in intravenous fluids to provide immediate energy to patients unable to consume food orally. Its rapid absorption makes it suitable for treating hypoglycemia and providing nutritional support during recovery from illness or surgery.

Case Studies and Research Findings

- Cardiovascular Endurance : A study investigated the effects of dextrose ingestion on cardiovascular endurance. Participants who ingested 100 grams of dextrose before exercise demonstrated increased endurance compared to those who consumed a sugar-free alternative. This suggests that dextrose can enhance physical performance by providing readily available energy during prolonged activities .

- Dextrose Prolotherapy : Research has shown that injections of dextrose can stimulate healing in musculoskeletal injuries. A systematic review indicated that dextrose prolotherapy was effective in reducing pain and improving function in conditions such as osteoarthritis and tendinopathies. The mechanism involves inducing a mild inflammatory response that promotes tissue repair .

- Tablet Formulation : this compound has been evaluated as a diluent in pharmaceutical formulations. A study demonstrated its effectiveness in high shear wet granulation processes, where it contributed to the stability and mechanical properties of tablets. The optimal water content during granulation was found to be critical for achieving desired tablet characteristics .

Comparative Analysis of Biological Activities

| Parameter | This compound | Other Sugars (e.g., Sucrose) |

|---|---|---|

| Energy Yield (ATP) | High (up to 36 ATP) | Moderate (lower than glucose) |

| Absorption Rate | Rapid | Slower |

| Impact on Blood Sugar | Quick spike | Gradual increase |

| Role in Healing | Promotes tissue repair | Limited role |

Safety and Health Implications

While this compound is generally safe for consumption, excessive intake can lead to adverse health effects such as obesity, insulin resistance, and increased risk of cardiovascular diseases. It is essential for individuals with diabetes or metabolic disorders to monitor their intake carefully .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFMQWBKVUQXJV-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015224 | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77938-63-7 | |

| Record name | Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.